2,5-dimethoxy-4-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
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Overview
Description
2,5-Dimethoxy-4-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that combines a benzene ring with methoxy and methyl groups, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with methoxy and methyl substituents. This can be achieved through electrophilic aromatic substitution reactions. The pyridine ring is then introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and sulfonation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its sulfonamide group makes it a potential candidate for enzyme inhibition studies.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-4-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can lead to various biological effects, depending on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylbenzaldehyde: Shares the methoxy and methyl groups but lacks the pyridine and sulfonamide groups.
2,5-Dimethoxy-4-methylphenethylamine: Similar structure but with an ethylamine group instead of the pyridine and sulfonamide groups.
Uniqueness
The uniqueness of 2,5-dimethoxy-4-methyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the pyridine and sulfonamide groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1428150-85-9 |
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Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4g/mol |
IUPAC Name |
2,5-dimethoxy-4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O4S/c1-10-5-6-16-15(7-10)17-22(18,19)14-9-12(20-3)11(2)8-13(14)21-4/h5-9H,1-4H3,(H,16,17) |
InChI Key |
DEGQESWBBRMJIM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
Origin of Product |
United States |
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